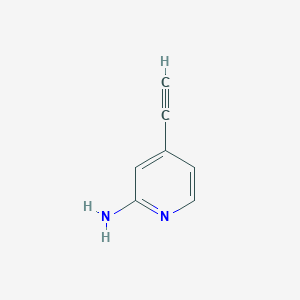

4-Ethynylpyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethynylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-6-3-4-9-7(8)5-6/h1,3-5H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHOXQCVRPYIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610725 | |

| Record name | 4-Ethynylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094679-27-2 | |

| Record name | 4-Ethynylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethynylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Ethynylpyridin-2-amine: A Versatile Heterocyclic Building Block

Abstract

4-Ethynylpyridin-2-amine is a strategically important heterocyclic compound, integrating three key functional moieties—a pyridine ring, a primary amine, and a terminal alkyne—into a compact molecular architecture. This unique combination renders it an exceptionally versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The pyridine core offers specific electronic properties and hydrogen bonding capabilities, the 2-amino group serves as a crucial pharmacophore and synthetic handle, and the 4-ethynyl group provides a reactive site for a host of powerful coupling reactions. This guide provides an in-depth analysis of the chemical properties, structure, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers, chemists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a pyridine ring substituted at the 2-position with an amino group (-NH₂) and at the 4-position with an ethynyl group (-C≡CH). This arrangement imparts a unique set of properties:

-

Pyridine Ring: As an aromatic heterocycle, the pyridine ring is electron-deficient. The nitrogen atom acts as a hydrogen bond acceptor and a mild base, and its presence influences the reactivity of the ring's substituents.

-

2-Amino Group: This electron-donating group modulates the electronic character of the pyridine ring. It is a key hydrogen bond donor and a common "hinge-binding" motif in many enzyme inhibitors, particularly kinases.[1][2]

-

4-Ethynyl Group: The terminal alkyne is a highly versatile functional group. Its sp-hybridized carbons create a linear, rigid linker, and the terminal proton is weakly acidic (pKa ≈ 25), allowing for deprotonation to form a potent nucleophile.[3] This functionality is the gateway to numerous carbon-carbon bond-forming reactions.[4]

Core Chemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1094679-27-2 | ChemShuttle[5] |

| Molecular Formula | C₇H₆N₂ | - |

| Molecular Weight | 118.14 g/mol | - |

| Appearance | Typically an off-white to brown solid | Inferred |

| Purity | >95% (Commercially available) | Fluorochem[1] |

Spectroscopic Signature

-

¹H NMR: Distinct signals for the aromatic protons on the pyridine ring, a broad singlet for the -NH₂ protons, and a sharp singlet for the acetylenic proton (-C≡C-H ).

-

¹³C NMR: Resonances corresponding to the five sp²-hybridized carbons of the pyridine ring and the two sp-hybridized carbons of the alkyne.

-

IR Spectroscopy:

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 118.14, with a fragmentation pattern characteristic of the aminopyridine and ethynyl moieties.

Synthesis and Purification

The most direct and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction .[8][9][10] This powerful palladium- and copper-cocatalyzed reaction forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[11]

The logical precursors are a 4-halo-2-aminopyridine (iodide or bromide) and a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection.

References

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 4. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. byjus.com [byjus.com]

- 11. jk-sci.com [jk-sci.com]

The Synthesis of 4-Ethynylpyridin-2-amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword: The Strategic Importance of the Ethynyl-Aminopyridine Scaffold

In the landscape of modern medicinal chemistry, the 2-aminopyridine moiety stands as a privileged scaffold, forming the core of numerous clinically significant therapeutic agents. Its ability to engage in key hydrogen bonding interactions and serve as a versatile synthetic handle has cemented its importance in drug design. The introduction of an ethynyl group at the 4-position of this scaffold dramatically expands its utility, offering a rigid, linear linker for probing protein binding pockets and a reactive handle for further functionalization through click chemistry and other coupling reactions. This guide provides an in-depth exploration of the synthesis of 4-Ethynylpyridin-2-amine, a critical building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors.

I. Core Synthesis Strategy: The Sonogashira Cross-Coupling Reaction

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2]

The general transformation is as follows:

Caption: General Sonogashira coupling for this compound synthesis.

A. Causality Behind Experimental Choices: Deconstructing the Sonogashira Protocol

A successful Sonogashira coupling hinges on the careful selection of several key components, each playing a critical role in the catalytic cycle.

1. The Halopyridine Substrate:

The reactivity of the 4-halopyridin-2-amine substrate follows the order I > Br > Cl. While 4-iodopyridin-2-amine offers the highest reactivity, its preparation and stability can be concerns. 4-bromopyridin-2-amine presents a good balance of reactivity and stability and is a commonly employed starting material.[3] Several patents outline the synthesis of 2-amino-4-bromopyridine, making it a readily accessible precursor.[4][5]

2. The Alkyne Source: To Protect or Not to Protect?

A crucial decision in the synthesis is the choice of the alkyne coupling partner.

-

Direct Ethynylation with Acetylene Gas: While seemingly the most direct approach, the use of flammable and difficult-to-handle acetylene gas is often avoided in laboratory and industrial settings.

-

Protected Alkynes: The Trimethylsilyl (TMS) Advantage: A more practical and widely adopted strategy involves the use of (trimethylsilyl)acetylene. The TMS group serves as a protecting group for the terminal alkyne, preventing self-coupling (Glaser coupling) and other side reactions.[6] The TMS-protected product, 2-amino-4-((trimethylsilyl)ethynyl)pyridine, is then deprotected in a subsequent step to yield the final product.

3. The Catalytic System: A Synergistic Palladium-Copper Duo

The Sonogashira reaction traditionally employs a dual catalytic system:

-

Palladium Catalyst: The workhorse of the reaction is a palladium(0) species, typically generated in situ from a palladium(II) precatalyst such as PdCl₂(PPh₃)₂ or Pd(OAc)₂ in the presence of a phosphine ligand. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the C-C bond.[7]

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a common co-catalyst that reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.[1]

4. The Base: An Essential Proton Scavenger and Catalyst Activator

An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves multiple purposes. It deprotonates the terminal alkyne, facilitating the formation of the copper acetylide. It also acts as a scavenger for the hydrogen halide formed during the reaction and can help to reduce the Pd(II) precatalyst to the active Pd(0) species.[7]

5. The Solvent: Creating the Right Environment

The choice of solvent is critical for solubilizing the reactants and catalysts and for facilitating the reaction. Common solvents for Sonogashira couplings include polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN), as well as ethereal solvents like tetrahydrofuran (THF).[7] The solvent must be thoroughly deoxygenated to prevent oxidative degradation of the catalyst and Glaser coupling of the alkyne.

II. Detailed Experimental Protocols

The following protocols are synthesized from established procedures for Sonogashira couplings of similar aminopyridine substrates.[1][7]

A. Protocol 1: Two-Step Synthesis via a TMS-Protected Intermediate

This is the recommended and most controlled method for the synthesis of this compound.

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-4-((trimethylsilyl)ethynyl)pyridine

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-amino-4-bromopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Reagent Addition: Add anhydrous, deoxygenated THF as the solvent, followed by triethylamine (2.0 eq). Stir the mixture for 15 minutes at room temperature.

-

Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-amino-4-((trimethylsilyl)ethynyl)pyridine as a solid.

Step 2: Deprotection to Yield this compound

-

Reaction Setup: Dissolve the TMS-protected intermediate (1.0 eq) in methanol in a round-bottom flask.

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.[8] Alternatively, tetra-n-butylammonium fluoride (TBAF) in THF can be used.[6]

-

Reaction Conditions: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by recrystallization or a short silica gel column to afford this compound.[9][10]

B. Quantitative Data Summary

| Step | Starting Material | Product | Typical Yield | Purity (Typical) |

| 1 | 2-Amino-4-bromopyridine | 2-Amino-4-((trimethylsilyl)ethynyl)pyridine | 70-90% | >95% (after chromatography) |

| 2 | 2-Amino-4-((trimethylsilyl)ethynyl)pyridine | This compound | 85-98% | >98% (after purification) |

III. Reaction Mechanisms: A Tale of Two Catalytic Cycles

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 4-halopyridin-2-amine, forming a Pd(II) intermediate.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The desired product, this compound, is formed through reductive elimination, regenerating the Pd(0) catalyst.

The Copper Cycle:

-

Acetylide Formation: The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide.

-

Transmetalation: This copper acetylide then participates in the transmetalation step of the palladium cycle.

IV. Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the ethynyl proton (if deprotected), and a broad singlet for the amine protons. Similar compounds like 2-amino-4-methylpyridine show characteristic shifts for the pyridine and amine protons.[11][12] |

| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine ring and the two sp-hybridized carbons of the ethynyl group. |

| IR Spectroscopy | A characteristic C≡C stretch (around 2100-2260 cm⁻¹) and N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).[13] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (C₇H₆N₂ = 118.14 g/mol ). |

V. Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 4-ethynyl-2-aminopyridine scaffold is a highly sought-after building block in medicinal chemistry, particularly in the development of kinase inhibitors.[14][15] The ethynyl group can serve as a rigid linker to access specific regions of the kinase active site, while the 2-amino group often forms crucial hydrogen bonds with the hinge region of the kinase.

For instance, derivatives of 2-aminopyrimidine (a closely related scaffold) have been successfully developed as potent inhibitors of various kinases, including Polo-like kinase 4 (PLK4), which is a target in cancer therapy.[15] The ability to readily synthesize this compound opens up avenues for the creation of extensive libraries of kinase inhibitors for screening against a wide range of therapeutic targets. The ethynyl group can also be used as a handle for further derivatization, such as in the synthesis of triazole-containing compounds via "click" chemistry, further expanding the chemical space accessible from this versatile intermediate.[16]

VI. Conclusion and Future Outlook

The Sonogashira coupling provides a robust and versatile platform for the synthesis of this compound. By carefully controlling the reaction parameters, researchers can efficiently produce this valuable building block in high yield and purity. The strategic importance of this compound in the design of next-generation therapeutics, particularly kinase inhibitors, ensures that the development of even more efficient and sustainable synthetic methodologies will remain an active area of research. This guide provides the foundational knowledge and practical protocols for scientists to confidently incorporate this key intermediate into their drug discovery programs.

References

- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 5. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 6. reddit.com [reddit.com]

- 7. scirp.org [scirp.org]

- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]

- 12. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Pyridinamine, 4-methyl- [webbook.nist.gov]

- 14. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Spectroscopic Data for 4-Ethynylpyridin-2-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Ethynylpyridin-2-amine, a molecule of significant interest to researchers in medicinal chemistry and materials science. This document is intended for scientists and drug development professionals, offering an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Properties

This compound is a substituted pyridine derivative featuring both an amino group and an ethynyl group. This unique combination of electron-donating and electron-withdrawing functionalities imparts distinct chemical and physical properties, making its precise structural elucidation through spectroscopic methods crucial.

Molecular Formula: C₇H₆N₂ Molecular Weight: 118.14 g/mol CAS Number: 1094679-27-2

Solubility and stability of 4-Ethynylpyridin-2-amine

An In-depth Technical Guide to the Solubility and Stability of 4-Ethynylpyridin-2-amine

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Recognizing the scarcity of public data on this specific molecule, this document synthesizes foundational chemical principles with field-proven methodologies to empower researchers in drug discovery and development. We present a predicted solubility profile based on structural analogy, followed by detailed, self-validating experimental protocols for both qualitative and quantitative solubility determination. Furthermore, this guide outlines a systematic approach to assessing chemical stability, including forced degradation studies and the development of stability-indicating analytical methods. The causality behind experimental design is emphasized throughout, providing scientists with the necessary tools to generate robust and reliable data for this versatile chemical building block.

Introduction to this compound

This compound (CAS No. 1094679-27-2) is a substituted pyridine derivative featuring both a nucleophilic amino group and a reactive terminal alkyne (ethynyl group).[1] This unique combination of functional groups makes it a valuable synthon for creating complex molecular architectures through reactions such as Sonogashira coupling, click chemistry, and various nucleophilic additions. Its structural resemblance to potent bioactive molecules, such as inhibitors of inducible nitric oxide synthase (iNOS), suggests its potential as a key intermediate in the development of novel therapeutics.[2]

The successful application of this compound in synthesis, formulation, and biological screening is fundamentally dependent on its physicochemical properties. Solubility dictates the choice of solvent systems for reactions, purification, and the preparation of stock solutions for assays. Stability determines appropriate storage conditions, shelf-life, and potential degradation pathways that could impact experimental outcomes and product purity. This guide provides a predictive overview and robust experimental protocols to thoroughly characterize these critical parameters.

Solubility Profile of this compound

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The structure of this compound—containing a polar amine group, a pyridine ring capable of hydrogen bonding, and a less polar ethynyl group—suggests a nuanced solubility profile.

Predicted Qualitative Solubility

Based on the principle of "like dissolves like" and data from analogous compounds like 4-aminopyridine[3] and 2-amino-4-methylpyridine, a qualitative solubility profile can be predicted. The primary amino group and the pyridine nitrogen are expected to form strong hydrogen bonds with polar protic solvents. The molecule's overall dipole moment should allow for favorable interactions with polar aprotic solvents. Solubility in nonpolar solvents is expected to be limited.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Moderately Soluble | The amino and pyridine groups can form hydrogen bonds with water, but the aromatic ring and ethynyl group contribute some hydrophobicity.[3] |

| Methanol / Ethanol | Soluble | Lower alcohols are excellent hydrogen bond donors and acceptors, effectively solvating the polar functionalities. | |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | DMF is a highly polar solvent capable of strong dipole-dipole interactions with the molecule. |

| Acetonitrile | Soluble | Acetonitrile's polarity is sufficient to dissolve the compound through dipole-dipole interactions.[4] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and a highly effective solvent for many drug-like molecules. | |

| Nonpolar | Toluene | Sparingly Soluble | Pi-pi stacking interactions between toluene and the pyridine ring may confer slight solubility, but the polarity mismatch is significant. |

| Hexane / Heptane | Insoluble | As nonpolar aliphatic hydrocarbons, these solvents cannot effectively solvate the polar amine and pyridine functionalities.[3] | |

| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | DCM has a moderate polarity and may show some ability to dissolve the compound, but is not expected to be a primary solvent. |

Note: These predictions are for guidance and require experimental verification.

Experimental Workflow for Solubility Determination

A systematic approach is crucial for accurately determining solubility. The following workflow outlines the steps from a rapid qualitative assessment to a precise quantitative measurement.

Caption: Workflow for solubility analysis.

Detailed Protocol: Quantitative Solubility by HPLC

This protocol determines the equilibrium solubility of a compound in a given solvent. The use of High-Performance Liquid Chromatography (HPLC) provides high accuracy and sensitivity.

1. Preparation of Standard Solutions:

- Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

- Perform serial dilutions to create a set of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).

- Inject each standard onto the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

2. Sample Preparation and Equilibration:

- Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 2 mL) of the test solvent. Ensure undissolved solid is clearly visible.

- Seal the vial tightly to prevent evaporation.

- Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours to allow the solution to reach equilibrium.

3. Analysis:

- After equilibration, allow the vials to stand undisturbed for 1-2 hours for solids to settle.

- Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove all undissolved particles.

- Immediately dilute the filtered supernatant with mobile phase to a concentration that falls within the range of the calibration curve.

- Analyze the diluted sample by HPLC under the same conditions as the standards.

4. Calculation:

- Determine the concentration of the diluted sample from the calibration curve.

- Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Stability Profile of this compound

Understanding the chemical stability is critical for defining storage conditions, anticipating potential degradation products, and ensuring data integrity in biological assays. Ethynylpyridines and aromatic amines can be susceptible to degradation via oxidation, polymerization, light, and pH extremes.[5][6]

Potential Degradation Pathways

-

Oxidation: The electron-rich amino group and the pyridine ring can be susceptible to oxidation, especially in the presence of air or oxidizing agents.[6]

-

Polymerization: Terminal alkynes can undergo polymerization, particularly when exposed to heat, light, or trace metal catalysts.

-

Hydrolysis: While generally stable, extreme pH conditions could potentially lead to reactions involving the ethynyl or amino groups.

-

Photodegradation: Aromatic systems can be sensitive to UV light, which may induce dimerization, polymerization, or other rearrangements.

Experimental Workflow for Stability Assessment

A forced degradation (or stress testing) study is the most effective way to identify potential degradation pathways and develop a stability-indicating analytical method.

Caption: Workflow for forced degradation study.

Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to assess its stability profile.

1. Method Development:

- Develop a reverse-phase HPLC method capable of retaining and resolving the this compound peak from potential impurities. A C18 column with a gradient of water/acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point.

- Use a photodiode array (PDA) detector to monitor peak purity and identify the optimal wavelength for detection.

2. Stress Conditions:

- Prepare stock solutions of the compound at approximately 0.5-1.0 mg/mL. For each condition, run a control sample stored at 4°C in the dark.

- Acidic: Dilute stock with 0.1 M HCl. Incubate at 60°C.

- Basic: Dilute stock with 0.1 M NaOH. Incubate at 60°C.

- Oxidative: Treat stock solution with 3% H₂O₂. Keep at room temperature.

- Thermal: Store both a solid sample and a solution sample (in a stable solvent like acetonitrile) at 80°C.

- Photolytic: Expose a solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

3. Analysis:

- At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.

- Neutralize the acidic and basic samples before injection if necessary.

- Analyze all samples by the developed HPLC-PDA method. For identifying degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[7][8]

- Calculate the percent degradation by comparing the main peak area to the control sample. A good stability-indicating method will show the formation of new peaks as the parent peak decreases.

Recommended Handling and Storage

Based on the chemical nature of ethynylpyridines and aromatic amines, the following handling and storage procedures are recommended to ensure the long-term integrity of this compound.[5][6][9]

Table 2: Recommended Handling and Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage.[6][9] | Low temperatures slow the rate of potential degradation reactions, including polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes the risk of oxidative degradation of the amine and pyridine moieties.[10] |

| Light | Protect from light by using amber vials or storing in the dark.[9] | Prevents potential photodegradation. |

| Moisture | Store in a tightly sealed container in a dry environment or desiccator. | Minimizes moisture absorption, which could affect stability or handling. |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and sources of ignition.[5][6] | The compound has basic (amine) and reactive (alkyne) functional groups that can react exothermically with these substances. The ethynyl group can be a fire/explosion hazard. |

Conclusion

While specific experimental data for this compound is not widely published, a robust understanding of its solubility and stability can be achieved through the application of fundamental chemical principles and systematic experimental evaluation. This guide provides the predictive framework and detailed methodologies necessary for researchers to generate this critical data. By following the outlined protocols for solubility determination and forced degradation analysis, scientists can confidently select appropriate solvent systems, establish reliable storage conditions, and ensure the quality and integrity of this compound in their research and development endeavors.

References

- 1. 1094679-27-2|this compound|BLD Pharm [bldpharm.com]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. content.labscoop.com [content.labscoop.com]

The Strategic deployment of 4-Ethynylpyridin-2-amine in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Ethynylpyridin-2-amine has emerged as a highly versatile and strategic building block in medicinal chemistry. Its unique trifunctional architecture, comprising a nucleophilic aminopyridine core, a reactive terminal alkyne, and defined regiochemistry, offers a powerful toolkit for the synthesis of complex molecular entities with significant therapeutic potential. This guide provides an in-depth analysis of the core applications of this compound, focusing on its instrumental role in the development of kinase inhibitors and its utility in bioorthogonal chemistry for the creation of sophisticated chemical probes. We will explore the causality behind its synthetic utility, provide detailed experimental protocols for its key transformations, and present a forward-looking perspective on its expanding role in drug discovery.

Introduction: The Emergence of a Privileged Scaffold

The 2-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to form critical hydrogen bond interactions with the hinge region of protein kinases has made it a cornerstone in the design of kinase inhibitors.[2][3] The introduction of a terminal ethynyl group at the 4-position of this scaffold, creating this compound, significantly expands its utility beyond that of a simple pharmacophore. This terminal alkyne serves as a versatile handle for a variety of powerful chemical transformations, most notably the Sonogashira cross-coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This dual functionality allows for the rapid and efficient construction of diverse molecular libraries and the development of highly specific chemical probes for biological investigation.

This guide will delve into the practical applications of this compound, providing both the conceptual framework and the detailed methodologies required for its effective implementation in a research setting.

Synthesis and Physicochemical Properties

This compound is a commercially available solid with a molecular weight of 118.14 g/mol .[6] For researchers opting for in-house synthesis, a common and effective route involves a Sonogashira coupling of a protected alkyne with a suitable 4-halo-2-aminopyridine precursor, followed by deprotection.

Synthetic Strategy: A Two-Step Approach

A robust method for the synthesis of this compound involves the Sonogashira coupling of 4-iodo-2-aminopyridine with trimethylsilylacetylene (TMSA), followed by the removal of the trimethylsilyl (TMS) protecting group.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Sonogashira Coupling of 4-Iodo-2-aminopyridine with Trimethylsilylacetylene [7]

-

Materials: 4-Iodo-2-aminopyridine, trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, triethylamine (TEA), and an appropriate solvent such as THF or DMF.

-

Procedure:

-

To a solution of 4-iodo-2-aminopyridine (1.0 eq) in degassed solvent, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

-

Add triethylamine (2.0 eq) and trimethylsilylacetylene (1.2 eq).

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-amino-4-(trimethylsilylethynyl)pyridine.

-

Step 2: Deprotection of the Trimethylsilyl Group [8]

-

Materials: 2-Amino-4-(trimethylsilylethynyl)pyridine, tetrabutylammonium fluoride (TBAF) in THF (1M solution) or potassium carbonate in methanol.

-

Procedure (using TBAF):

-

Dissolve the TMS-protected compound (1.0 eq) in THF.

-

Add a 1M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

-

Applications in Kinase Inhibitor Synthesis

The 2-aminopyridine scaffold is a well-validated hinge-binding motif in a multitude of kinase inhibitors. The ethynyl group at the 4-position of this compound provides a strategic vector for introducing substituents that can occupy the solvent-exposed region or other nearby pockets of the ATP-binding site, thereby enhancing potency and selectivity.

Rationale for Kinase Targeting

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9] The development of small molecule inhibitors that target the ATP-binding site of specific kinases is a major focus of modern drug discovery. The 2-aminopyridine core of this compound is adept at forming key hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP. The ethynyl moiety then serves as a versatile anchor point for further chemical elaboration to achieve high-affinity and selective binding.

Caption: Binding mode of a 2-aminopyridine inhibitor.

Case Study: JAK2 Inhibitors

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. Dysregulation of JAK2 activity is implicated in myeloproliferative neoplasms.[3] Several 2-aminopyridine derivatives have been developed as potent and selective JAK2 inhibitors.[2][10] While a specific example starting directly from this compound is not prominently featured in readily available literature, the synthetic strategies employed for analogous compounds provide a clear blueprint for its application.

Table 1: Representative 2-Aminopyridine-Based JAK2 Inhibitors and their Activities

| Compound Reference | Core Scaffold | Key Substituent | JAK2 IC₅₀ (nM) | Selectivity Profile |

| Crizotinib Analog[3] | 2-Aminopyridine | Varied aryl groups | 9 | High selectivity over JAK1/3 |

| Compound 16m-(R)[10] | 2-Aminopyridine | Chiral side chain | 3 | 85-fold vs JAK1, 76-fold vs JAK3 |

This table presents data for illustrative purposes to highlight the potential of the 2-aminopyridine scaffold. Specific data for derivatives of this compound would require dedicated synthetic and screening efforts.

Bioorthogonal Chemistry Applications

The terminal alkyne of this compound is a prime functional group for bioorthogonal chemistry. These are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Power of "Click Chemistry"

The CuAAC reaction is a highly efficient and specific reaction between a terminal alkyne and an azide to form a stable triazole ring.[5][11] This reaction is orthogonal to most biological functional groups, proceeds under mild, often aqueous conditions, and provides high yields of a single product. These features make it an ideal tool for bioconjugation, such as labeling proteins, nucleic acids, and other biomolecules.[12]

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Development of Bioorthogonal Probes

By incorporating this compound into a larger molecule, such as a kinase inhibitor or a fragment for fragment-based drug discovery, the resulting compound can be used as a chemical probe.[13][14] This probe can then be "clicked" with an azide-containing reporter molecule (e.g., a fluorophore, a biotin tag, or an affinity resin) to visualize its localization within a cell, identify its protein targets, or facilitate its purification.

Table 2: Components of a Bioorthogonal Probing Experiment

| Component | Role | Example |

| Probe | A molecule containing this compound designed to interact with a biological target. | A kinase inhibitor with the this compound scaffold. |

| Reporter | A molecule containing an azide group and a detectable tag. | Azido-biotin, Azido-fluorescein. |

| Ligation | The chemical reaction that connects the probe and the reporter. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). |

Future Perspectives and Conclusion

This compound is more than just another building block; it is a strategic tool that embodies the principles of modern medicinal chemistry: modularity, efficiency, and biological relevance. Its dual functionality as a privileged pharmacophore and a versatile chemical handle will continue to drive innovation in several key areas:

-

Fragment-Based Drug Discovery (FBDD): The small size and rich functionality of this compound make it an ideal starting point for FBDD campaigns.[13] Its ethynyl group provides a defined vector for fragment elaboration based on structural data.

-

PROTACs and Molecular Glues: The ability to readily form stable linkages via click chemistry makes this scaffold attractive for the development of more complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

-

Chemical Biology: The development of more sophisticated bioorthogonal probes based on this compound will enable a deeper understanding of complex biological systems.

References

- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - East China Normal University [pure.ecnu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. synchem.de [synchem.de]

- 7. researchgate.net [researchgate.net]

- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fragment-based drug discovery supports drugging 'undruggable' protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Ethynylpyridin-2-amine Derivatives and Analogues: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

The 4-ethynylpyridin-2-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of highly selective and potent therapeutic agents. Its unique electronic properties and geometric constraints, conferred by the ethynyl (alkyne) group at the C4 position and the amino group at the C2 position, make it an exceptional building block for designing targeted covalent and non-covalent inhibitors. This guide provides an in-depth exploration of the synthesis, chemical properties, and, most notably, the biological applications of this versatile scaffold. We will delve into the intricacies of its primary synthetic route, the Sonogashira cross-coupling reaction, and elucidate its role in the design of kinase inhibitors, which represent a significant class of anticancer and anti-inflammatory drugs. Detailed protocols, structure-activity relationship (SAR) analyses, and mechanistic insights are provided to equip researchers and drug development professionals with the foundational knowledge required to innovate within this chemical space.

Chapter 1: The this compound Core: A Privileged Scaffold

Chemical Structure and Physicochemical Properties

The this compound molecule is characterized by a pyridine ring substituted with an amino group (-NH₂) at position 2 and an ethynyl group (-C≡CH) at position 4. This specific arrangement imparts a unique combination of properties crucial for its function in medicinal chemistry.

-

The 2-Aminopyridine Moiety: This group acts as a potent hydrogen bond donor and acceptor, enabling strong and specific interactions with target proteins. It is a common "hinge-binding" motif in many kinase inhibitors, anchoring the molecule within the ATP-binding pocket of the enzyme.

-

The 4-Ethynyl Group: This terminal alkyne is a key functional handle. It is relatively non-polar and linear, allowing it to probe deep, narrow hydrophobic pockets within a protein's active site. Critically, it serves as a reactive partner in palladium-catalyzed cross-coupling reactions, enabling the facile synthesis of a vast library of derivatives.[1] Furthermore, in the context of targeted covalent inhibitors, the alkyne can be adjacent to an electrophilic "warhead," positioning it to react with nucleophilic residues like cysteine.[2][3]

The interplay between these two groups results in a scaffold with tunable solubility, metabolic stability, and target-binding affinity.

Significance in Medicinal Chemistry

The this compound scaffold is particularly prominent in the development of kinase inhibitors.[4] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The 2-aminopyridine portion of the molecule often forms crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a conserved motif that provides a strong anchoring point. This leaves the 4-ethynyl position pointing towards the solvent-exposed region, providing an ideal vector for modification to enhance potency and selectivity.[5]

Furthermore, the development of targeted covalent inhibitors (TCIs) has seen a resurgence, and this scaffold is well-suited for such designs.[2][6] By attaching an electrophilic group (a "warhead") to a molecule built upon this scaffold, it's possible to form an irreversible covalent bond with a nearby nucleophilic amino acid residue (like cysteine) in the target protein. This can lead to prolonged and potent inhibition.[3][7]

Chapter 2: Synthetic Strategies: The Sonogashira Coupling

The most versatile and widely used method for synthesizing this compound derivatives is the Sonogashira cross-coupling reaction.[8] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper co-catalysts.[9]

The Catalytic Cycle

The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for copper.

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-amino-4-bromopyridine) to form a Pd(II) complex.

-

Transmetalation: A copper(I) acetylide species, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination: The desired coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

-

-

Copper Cycle:

-

Coordination: The terminal alkyne coordinates with a Cu(I) salt (e.g., CuI).

-

Deprotonation: A base (typically an amine like triethylamine or diisopropylamine) deprotonates the alkyne, forming the key copper(I) acetylide intermediate.

-

Detailed Experimental Protocol: General Synthesis of a this compound Derivative

This protocol describes a general procedure for the coupling of a 2-amino-4-halopyridine with a terminal alkyne.

Materials:

-

2-Amino-4-bromopyridine (or iodopyridine) (1.0 equiv)

-

Terminal alkyne (1.1 - 1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv)

-

Copper(I) iodide (CuI) (0.04 - 0.10 equiv)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (co-solvent, optional)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-amino-4-bromopyridine, Pd(PPh₃)₄, and CuI.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Base Addition: Under a positive pressure of inert gas, add the solvent (if used) and the amine base (e.g., Et₃N). Degas the resulting solution by bubbling the inert gas through it for another 10 minutes.[9]

-

Alkyne Addition: Add the terminal alkyne dropwise to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound derivative.

Chapter 3: Biological Activity and Therapeutic Applications

Derivatives of this compound are most renowned for their activity as kinase inhibitors. The modularity of the Sonogashira synthesis allows for the rapid generation of compound libraries to probe structure-activity relationships (SAR).[10]

Structure-Activity Relationship (SAR) in Kinase Inhibition

The general pharmacophore model for a Type I kinase inhibitor based on this scaffold involves three key regions:

-

Hinge-Binding Region: The 2-aminopyridine core. Modifications here are generally not well-tolerated as they disrupt the essential hydrogen bonds.

-

Hydrophobic Pocket: The region occupied by the aryl group attached via the ethynyl linker. The nature of this group is critical for potency and selectivity.

-

Solvent-Front Region: Substituents on the aryl group can extend into the solvent-exposed area, providing opportunities to modulate physicochemical properties like solubility and cell permeability without sacrificing potency.

Table 1: Illustrative SAR Data for Hypothetical Kinase Inhibitors

| Compound ID | R¹ (at C2-amino) | R² (Aryl group on alkyne) | R³ (Substitution on R²) | Kinase IC₅₀ (nM) |

| 1a | -H | Phenyl | -H | 150 |

| 1b | -H | Phenyl | 4-Morpholino | 25 |

| 1c | -H | Phenyl | 4-Dimethylaminomethyl | 40 |

| 1d | -H | Indazole | -H | 15 |

| 1e | -CH₃ | Phenyl | 4-Morpholino | 250 |

-

Insight 1: Comparing 1a and 1b , the addition of a polar, solubilizing group like morpholine at the R³ position significantly improves potency. This is a common strategy to engage with the solvent-front region and improve drug-like properties.

-

Insight 2: Comparing 1b and 1d , swapping the phenyl ring for a different heterocycle like indazole can drastically alter potency, highlighting the sensitivity of the hydrophobic pocket to the shape and electronics of the R² group.

-

Insight 3: Comparing 1b and 1e , methylation of the 2-amino group (R¹ ) is detrimental to activity. This confirms the critical role of the primary amine in forming two hydrogen bonds with the kinase hinge.

Case Study: Targeting Bruton's Tyrosine Kinase (BTK)

BTK is a crucial enzyme in B-cell receptor signaling, making it a prime target for autoimmune diseases and B-cell malignancies. Several potent BTK inhibitors utilize scaffolds related to 2-aminopyridines. A common strategy involves designing targeted covalent inhibitors that form an irreversible bond with a non-catalytic cysteine residue (Cys481) near the ATP-binding site.[7]

A derivative of this compound can be designed for this purpose by attaching an acrylamide group—a Michael acceptor—to the aryl ring. The 2-aminopyridine core first anchors the inhibitor non-covalently in the active site, positioning the acrylamide "warhead" in close proximity to the Cys481 thiol group, facilitating a covalent reaction.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a typical method to determine the IC₅₀ value of a compound against a target kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. High kinase activity consumes more ATP, resulting in a low luminescence signal. Potent inhibitors block kinase activity, leaving more ATP, which generates a high luminescence signal.

Materials:

-

Kinase (e.g., recombinant human BTK)

-

Kinase substrate (e.g., a generic peptide substrate)

-

ATP

-

Kinase assay buffer

-

Test compounds (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Plating: Dispense test compounds from a serial dilution plate into the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction:

-

Prepare a kinase/substrate master mix in assay buffer.

-

Add the master mix to all wells except the negative controls.

-

Prepare an ATP solution and add it to all wells to start the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ATP Detection:

-

Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin to convert ADP to ATP and then generate a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration (log scale) and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Chapter 4: Conclusion and Future Outlook

The this compound scaffold has firmly established itself as a cornerstone of modern drug discovery, particularly in the realm of kinase inhibition. Its synthetic tractability via the Sonogashira coupling, combined with its ideal geometry for engaging conserved protein features, provides a robust platform for generating potent and selective inhibitors. The ability to easily incorporate this core into both reversible and irreversible (covalent) inhibitor designs ensures its continued relevance.

Future research will likely focus on several key areas:

-

Exploring New Target Classes: While dominant in kinase inhibition, the scaffold's properties may be applicable to other enzyme families, such as proteases or epigenetic targets.

-

Scaffold Hopping and Analogue Development: Systematic replacement of the pyridine ring with other heterocycles (e.g., pyrimidines, pyrazoles) could yield novel intellectual property and improved pharmacological profiles.[11]

-

Advanced Covalent Inhibitors: The development of reversible covalent inhibitors and inhibitors targeting less common nucleophilic residues (e.g., lysine, tyrosine) will expand the therapeutic potential beyond traditional cysteine-targeted drugs.

By leveraging the foundational principles outlined in this guide, researchers are well-positioned to continue innovating and developing next-generation therapeutics based on the versatile this compound framework.

References

- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-bromo-2-chloropyridin-3-yl)(4-fluorophenyl)methanone (CAS Number: 1094679-27-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound identified by CAS number 1094679-27-2, also known as (5-bromo-2-chloropyridin-3-yl)(4-fluorophenyl)methanone. As a substituted pyridinyl methanone, this compound belongs to a class of molecules often investigated as intermediates in the synthesis of complex organic structures, particularly in the field of medicinal chemistry. Its halogenated pyridine and phenyl rings offer multiple sites for further chemical modification, making it a versatile building block for creating diverse molecular libraries.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in a research and development setting. These properties dictate storage conditions, solvent choices for reactions, and purification strategies.

| Property | Value | Source |

| CAS Number | 1094679-27-2 | - |

| Molecular Formula | C₁₃H₇BrClFO | [1] |

| Molecular Weight | 313.55 g/mol | [1][2] |

| Appearance | Powder or liquid | [3] |

| Boiling Point (Predicted) | 390.6 ± 37.0 °C | [3] |

| Density (Predicted) | 1.568 ± 0.06 g/cm³ | [3] |

Hazard Identification and Safe Handling

(5-bromo-2-chloropyridin-3-yl)(4-fluorophenyl)methanone is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.[4]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[3]

The following workflow outlines the essential precautions for handling this compound.

Caption: Essential Safety and Handling Workflow.

Precautions for Safe Handling:

-

Use only in a well-ventilated area, such as a chemical fume hood.[5][6]

-

Wear suitable personal protective equipment (PPE), including gloves, lab coat, and eye/face protection.[5][6]

Conditions for Safe Storage:

Emergency First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid is crucial.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8] Call a poison center or doctor if you feel unwell.[6]

-

If on Skin: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][8] If skin irritation occurs, get medical advice.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes and get immediate medical attention.[5][6]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a doctor or poison control center immediately.[8] Never give anything by mouth to an unconscious person.[8]

Application in Synthetic Chemistry: A Hypothetical Protocol

The structure of (5-bromo-2-chloropyridin-3-yl)(4-fluorophenyl)methanone, with its bromine and chlorine substituents on the pyridine ring, makes it an excellent candidate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are cornerstones of modern drug discovery, allowing for the precise formation of carbon-carbon bonds.

The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. The following is a hypothetical, yet representative, step-by-step protocol for a selective Suzuki coupling at the C5 position (where the bromine is attached).

Objective: To synthesize 5-Aryl-2-chloro-3-(4-fluorobenzoyl)pyridine via a selective Suzuki cross-coupling reaction.

Methodology:

-

Reaction Setup:

-

To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add (5-bromo-2-chloropyridin-3-yl)(4-fluorophenyl)methanone (1.0 equivalent).

-

Add the desired arylboronic acid (1.1 to 1.5 equivalents).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02 to 0.05 equivalents), and a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 to 3.0 equivalents).[9]

-

Rationale: The inert atmosphere is critical to prevent the degradation of the palladium catalyst. The excess of the boronic acid and base drives the reaction to completion.

-

-

Solvent Addition:

-

Add a degassed solvent mixture. A common choice is a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).[9]

-

Rationale: The solvent system is chosen to dissolve both the organic starting materials and the inorganic base. Degassing (by bubbling nitrogen or argon through the solvent) removes dissolved oxygen which can poison the catalyst.

-

-

Reaction Execution:

-

Stir the reaction mixture and heat it to a temperature between 85-95°C.[9]

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed efficiently. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential side reactions.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine (a saturated solution of NaCl) to remove residual water.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel.

-

Rationale: This standard aqueous work-up separates the desired organic product from the inorganic salts and water-soluble components. Column chromatography is a standard technique to isolate the pure product from unreacted starting materials and byproducts.

-

Caption: Suzuki Cross-Coupling Experimental Workflow.

This guide serves as a foundational resource for professionals working with CAS number 1094679-27-2. Adherence to the safety protocols and a thorough understanding of its chemical properties are paramount for its successful and safe application in research and development.

References

- 1. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO | CID 15941367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone CAS 915095-85-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

Safety and handling precautions for 4-Ethynylpyridin-2-amine

An In-depth Technical Guide to the Safe Handling of 4-Ethynylpyridin-2-amine

Introduction: Understanding this compound

This compound (CAS No: 1094679-27-2) is a heterocyclic aromatic amine that serves as a critical building block in modern medicinal chemistry and materials science.[1] Its unique structure, featuring a pyridine ring functionalized with both a reactive ethynyl group and an amino group, makes it a versatile synthon for creating complex molecular architectures. Researchers in drug development utilize this compound in the synthesis of novel kinase inhibitors, receptor antagonists, and other biologically active molecules. The ethynyl moiety is particularly valuable for its participation in click chemistry reactions and Sonogashira couplings, enabling efficient molecular assembly.

However, the very features that make this compound chemically valuable also necessitate a rigorous and informed approach to its handling. As with many pyridine derivatives and functionalized amines, this compound presents a specific hazard profile that must be managed through a combination of engineering controls, appropriate personal protective equipment (PPE), and meticulously followed protocols. This guide provides an in-depth, experience-driven framework for its safe use in a research and development setting.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The primary risks associated with this compound are related to its acute toxicity and irritant properties.[1]

Globally Harmonized System (GHS) Classification

The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards. This classification dictates the minimum safety precautions required.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | GHS07 |

| Skin Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity — Single Exposure (Respiratory) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |

Data sourced from the ChemicalBook Safety Data Sheet.[1]

Toxicological Profile: The Rationale Behind the Risks

-

Acute Oral Toxicity (H302): Like many aminopyridines, this compound is considered harmful if ingested.[1][2] The toxicity is likely mediated by its rapid absorption and distribution, potentially affecting the central nervous system.[3] Ingestion can lead to symptoms such as nausea, vomiting, and abdominal pain.[4] Therefore, eating, drinking, or smoking in the laboratory where this chemical is handled is strictly prohibited.[1][5]

-

Skin and Eye Irritation (H315, H319): The amine functional group can be caustic to tissues. Direct contact with the skin is likely to cause redness, itching, and irritation.[1] In the eyes, the consequences are more severe, with the potential for serious, painful irritation and damage if not immediately and thoroughly flushed.[1][6] The fine, dusty nature of the solid compound increases the risk of accidental eye exposure.

-

Respiratory Irritation (H335): Inhalation of the dust or aerosol can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and wheezing.[1][4][5] This is a primary route of exposure when handling the solid, making localized exhaust ventilation an absolute necessity.

Reactivity Profile

While specific reactivity data for this compound is limited, its structure suggests incompatibility with:

-

Strong Oxidizing Agents: Can react exothermically.

-

Strong Acids: The basic pyridine nitrogen and amino group will react, potentially vigorously.

-

Acid Chlorides and Anhydrides: Can lead to acylation reactions that may be exothermic.[6]

It is crucial to store this compound away from these materials to prevent unintended reactions.[7]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering and administrative controls are the primary means of protection, with PPE serving as the final barrier.

Mandatory Engineering Controls

-

Certified Chemical Fume Hood: All handling of solid this compound, including weighing, dispensing, and preparing solutions, must be performed inside a properly functioning chemical fume hood.[4][7] This is the most critical control for preventing respiratory exposure.[8]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[8][9]

-

Eyewash Stations and Safety Showers: These must be readily accessible (within a 10-second travel distance) and tested regularly.[6][7]

Personal Protective Equipment (PPE) Selection Matrix

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task.

| Task | Body Protection | Hand Protection | Eye Protection | Respiratory Protection |

| Retrieval from Storage | Lab Coat | Nitrile Gloves | Safety Glasses with Side Shields | Not required if container is sealed |

| Weighing/Dispensing (in Fume Hood) | Lab Coat | Nitrile Gloves (consider double-gloving) | Chemical Splash Goggles | Not required if performed in a certified fume hood |

| Solution Preparation (in Fume Hood) | Lab Coat | Nitrile or Neoprene Gloves | Chemical Splash Goggles | Not required if performed in a certified fume hood |

| Large Spills or Uncontrolled Release | Chemical Resistant Apron | Heavy-duty Butyl or Neoprene Gloves | Face Shield over Chemical Splash Goggles | NIOSH-approved respirator with particulate filter[6] |

Causality Behind PPE Choices:

-

Gloves: Nitrile gloves offer good protection against incidental splashes of many chemicals, including pyridine derivatives.[4][8] However, they are not impervious and should be changed immediately upon contamination.

-

Eye Protection: Chemical splash goggles are mandatory when handling the compound because they form a seal around the eyes, offering superior protection from dust and splashes compared to standard safety glasses.[4][5]

-

Lab Coat: A fully buttoned lab coat prevents the compound from settling on personal clothing and skin.[4]

Section 3: Standard Operating Procedures

Adherence to standardized protocols is essential for ensuring reproducible science and personal safety.

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for safely using this compound in a typical laboratory workflow.

Caption: Workflow for the safe handling of this compound.

Protocol: Weighing and Dispensing Solid this compound

-

Preparation: Confirm the chemical fume hood is operational. Don a lab coat, chemical splash goggles, and nitrile gloves.[1]

-

Staging: Place a calibrated analytical balance, weigh paper, spatula, and the receiving vessel inside the fume hood.

-

Retrieval: Retrieve the stock bottle of this compound from its designated storage location.[1] Keep the container tightly closed until you are ready to dispense.[1]

-

Dispensing: Open the stock bottle inside the hood. Use a clean spatula to carefully transfer the desired amount of solid onto the weigh paper. Avoid creating dust. If dust is generated, allow the hood airflow to capture it before proceeding.

-

Transfer: Carefully transfer the weighed solid into the receiving vessel.

-

Closure: Securely cap the stock bottle immediately after dispensing.

-

Cleanup: Wipe the spatula and any contaminated surfaces within the hood with a solvent-dampened cloth (e.g., isopropanol). Dispose of the weigh paper and cleaning cloths into a designated solid hazardous waste container.[1]

-

Final Steps: Remove gloves and wash hands thoroughly with soap and water.[1]

Section 4: Emergency Response and First Aid

Immediate and correct action is vital in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[1] |

| Skin Contact | Take off all contaminated clothing immediately.[1] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][6] Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |

Spill Response Protocol

The following flowchart details the decision-making process for responding to a spill.

Caption: Decision flowchart for responding to a chemical spill.

For small spills, use an inert absorbent material like sand or vermiculite to contain and absorb the material.[8][10] Once absorbed, transfer the material to a sealed container for disposal.[8]

Section 5: Storage and Waste Disposal

Storage Conditions

Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][9][11]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][9]

-

Segregation: Store locked up and away from incompatible materials such as strong acids and oxidizing agents.[1][5][7]

Waste Management

All waste containing this compound must be treated as hazardous.

-

Collection: Collect waste, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[7][10]

-

Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.[10]

-

Disposal: Never pour this chemical or its solutions down the drain.[8] Disposal must be handled by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor in accordance with all local and national regulations.[1][10]

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. biochemopharma.fr [biochemopharma.fr]

- 3. epa.gov [epa.gov]